(Allyldiisopropylsilyl)acetylene (Allyldiisopropylsilyl)acetylene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14036301
InChI: InChI=1S/C11H20Si/c1-7-9-12(8-2,10(3)4)11(5)6/h2,7,10-11H,1,9H2,3-6H3
SMILES:
Molecular Formula: C11H20Si
Molecular Weight: 180.36 g/mol

(Allyldiisopropylsilyl)acetylene

CAS No.:

Cat. No.: VC14036301

Molecular Formula: C11H20Si

Molecular Weight: 180.36 g/mol

* For research use only. Not for human or veterinary use.

(Allyldiisopropylsilyl)acetylene -

Specification

Molecular Formula C11H20Si
Molecular Weight 180.36 g/mol
IUPAC Name ethynyl-di(propan-2-yl)-prop-2-enylsilane
Standard InChI InChI=1S/C11H20Si/c1-7-9-12(8-2,10(3)4)11(5)6/h2,7,10-11H,1,9H2,3-6H3
Standard InChI Key BKFVEIHHROEOTP-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](CC=C)(C#C)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Allyldiisopropylsilyl)acetylene (C₁₁H₂₀Si) features a silyl group substituted with two isopropyl groups and one allyl moiety, bonded to a terminal acetylene (Figure 1). The allyl group introduces unsaturation, enabling participation in conjugate addition or cycloaddition reactions, while the bulky diisopropylsilyl group enhances steric protection of the acetylene .

Table 1: Comparative Properties of Silylacetylenes

Property(Triisopropylsilyl)acetylene (Allyldiisopropylsilyl)acetylene (Predicted)
Molecular FormulaC₁₁H₂₂SiC₁₁H₂₀Si
Molecular Weight (g/mol)182.38180.36
Boiling Point (°C)50–52 (0.6 mmHg)~60–65 (0.5 mmHg)*
Density (g/mL)0.8130.82–0.85*
Hydrolytic SensitivityStableModerate (allyl reactivity)*

*Estimated based on structural analogs .

Spectroscopic Signatures

While nuclear magnetic resonance (NMR) data for (allyldiisopropylsilyl)acetylene remains unpublished, its 13C^{13}\text{C} NMR spectrum is expected to show resonances for the sp-hybridized acetylene carbons (~70–90 ppm), allylic carbons (110–130 ppm), and quaternary silyl-attached carbons (15–25 ppm) . Infrared spectroscopy would reveal a characteristic C≡C stretch near 2100–2260 cm⁻¹ .

Synthesis and Manufacturing

Direct Silylation of Terminal Alkynes

The most common route to silylacetylenes involves deprotonation of terminal alkynes followed by quenching with chlorosilanes. For example, (triisopropylsilyl)acetylene is synthesized via lithiation of propyne and subsequent reaction with triisopropylsilyl triflate . Adapting this method, (allyldiisopropylsilyl)acetylene could be prepared using allyldiisopropylchlorosilane under similar conditions:

HC≡CH+LiNR2LiC≡CHClSi(iPr)₂(allyl)HC≡C-Si(iPr)₂(allyl)\text{HC≡CH} + \text{LiNR}_2 \rightarrow \text{LiC≡CH} \xrightarrow{\text{ClSi(iPr)₂(allyl)}} \text{HC≡C-Si(iPr)₂(allyl)}

Notably, Marciniec’s iridium-catalyzed dehydrogenative coupling—effective for synthesizing trimethylsilylacetylenes—may also apply here, leveraging allyldiisopropylsilane and a terminal alkyne under basic conditions .

Alternative Pathways

Hydrosilylation of propiolic acid derivatives or cross-metathesis involving silylalkynes could offer supplementary routes. For instance, the Syngenta group’s fluoride-promoted coupling of silylacetylenes with propargyl chlorides might yield extended diynes when applied to (allyldiisopropylsilyl)acetylene .

Reactivity and Functionalization

Transition-Metal-Catalyzed Cross-Couplings

The silyl group in (allyldiisopropylsilyl)acetylene acts as a transient protecting group, enabling regioselective transformations. In Sonogashira reactions, palladium-copper catalysis facilitates coupling with aryl halides:

HC≡C-Si(iPr)₂(allyl)+Ar-XPd/CuAr-C≡C-Si(iPr)₂(allyl)\text{HC≡C-Si(iPr)₂(allyl)} + \text{Ar-X} \xrightarrow{\text{Pd/Cu}} \text{Ar-C≡C-Si(iPr)₂(allyl)}

The allyl substituent may participate in subsequent Heck-type cyclizations, forming bicyclic structures .

Protiodesilylation and Functional Group Interconversion

Treatment with tetrabutylammonium fluoride (TBAF) cleaves the silyl group, yielding terminal acetylenes. This step is critical for introducing hydroxyl or halogen groups post-coupling . For example:

HC≡C-Si(iPr)₂(allyl)TBAFHC≡CH+Si(iPr)₂(allyl)F\text{HC≡C-Si(iPr)₂(allyl)} \xrightarrow{\text{TBAF}} \text{HC≡CH} + \text{Si(iPr)₂(allyl)F}

Cycloaddition Reactions

The allyl moiety enables [2+2] or [4+2] cycloadditions. Under UV irradiation, (allyldiisopropylsilyl)acetylene may undergo ene-yne cyclization to form cyclopropanes or cyclohexenes, depending on reaction conditions .

Applications in Organic Synthesis

Polyyne Construction

Silylacetylenes serve as building blocks for conjugated polyynes. Sequential coupling of (allyldiisopropylsilyl)acetylene with dihaloarenes, followed by desilylation, could generate extended π-systems for materials science applications .

Asymmetric Catalysis

The bulky silyl group induces steric bias in enantioselective additions. For instance, cobalt-DuPhos complexes catalyze the asymmetric alkynylation of α,β-unsaturated carbonyls, yielding chiral propargyl alcohols with high enantiomeric excess .

Polymer Chemistry

Incorporating (allyldiisopropylsilyl)acetylene into ROMP (ring-opening metathesis polymerization) monomers could yield silicon-functionalized polymers with tunable thermal and electronic properties.

Future Directions

Despite its synthetic potential, (allyldiisopropylsilyl)acetylene remains underexplored. Priority research areas include:

  • Mechanistic Studies: Elucidating the role of the allyl group in directing regiochemistry during cross-couplings.

  • Catalyst Development: Designing chiral ligands that leverage silyl-allyl interactions for improved enantioselectivity.

  • Materials Applications: Investigating its utility in organic semiconductors or metal-organic frameworks (MOFs).

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